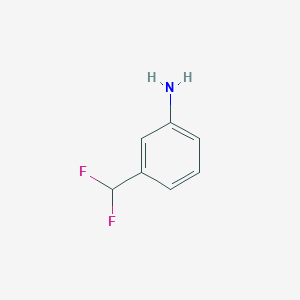

3-(Difluoromethyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(difluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFPXKDJNDYDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634216 | |

| Record name | 3-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-99-0 | |

| Record name | 3-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 3-(Difluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Difluoromethyl)aniline (CAS No: 368-99-0) is an aniline derivative of increasing interest in medicinal chemistry and materials science. The incorporation of the difluoromethyl group (-CHF₂) can significantly modulate the physicochemical and pharmacokinetic properties of parent molecules, including lipophilicity, metabolic stability, and pKa. A thorough understanding of its fundamental physicochemical properties is therefore essential for its effective application in research and development. This technical guide provides a consolidated overview of the known properties of this compound, outlines detailed experimental protocols for their determination, and highlights areas where empirical data is currently lacking.

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is critical to note that while some properties have been experimentally determined, others rely on predicted values, underscoring the need for further empirical characterization.

| Property | Value | Data Type | Source(s) |

| CAS Number | 368-99-0 | Experimental | [1] |

| Molecular Formula | C₇H₇F₂N | - | [1] |

| Molecular Weight | 143.14 g/mol | Calculated | - |

| Appearance | Solid, semi-solid, or liquid¹ | Experimental | [2][3] |

| Boiling Point | 82 °C @ 4 mmHg | Experimental | - |

| Melting Point | No Data Available | - | - |

| Density | 1.196 g/cm³ | Predicted | - |

| pKa | No Data Available | - | - |

| Water Solubility | No Data Available | - | - |

| Organic Solvent Solubility | No Data Available | - | - |

¹There are conflicting reports regarding the physical state of this compound at room temperature. This suggests it may be a low-melting solid.

Logical Workflow for Physicochemical Characterization

The systematic characterization of a chemical substance is a foundational activity in chemical research and drug development. The following workflow illustrates the logical progression of experiments to determine the key physicochemical properties of a compound like this compound.

Caption: Workflow for the physicochemical characterization of a chemical compound.

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity.

-

Principle: The temperature range over which a solid substance transitions to a liquid is measured. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C).

-

Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp or automated instrument), thermometer.

-

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Principle: A micro-scale method is often used for small sample quantities. A liquid is heated until a continuous stream of bubbles emerges from an inverted capillary tube, and the temperature at which the liquid re-enters the capillary upon cooling is recorded.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating block or oil bath.

-

Methodology:

-

Setup: A few drops of this compound are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The assembly is gently heated. Initially, trapped air will be expelled from the capillary. As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will emerge.

-

Cooling and Observation: Heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.

-

Density Measurement

Density is the mass of a substance per unit volume.

-

Principle: The mass of a precisely measured volume of the liquid is determined.

-

Apparatus: Pycnometer (density bottle) or graduated cylinder, analytical balance.

-

Methodology (using a graduated cylinder):

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is recorded using an analytical balance.

-

Volume Measurement: A specific volume of this compound (e.g., 5.0 mL) is carefully added to the graduated cylinder. The volume is read at the bottom of the meniscus.

-

Mass of Filled Cylinder: The mass of the graduated cylinder containing the liquid is recorded.

-

Calculation: The mass of the liquid is determined by subtraction. Density is calculated using the formula: Density = Mass / Volume. For higher accuracy, a pycnometer should be used.

-

pKa Determination

The pKa is a measure of the acidity of a compound. For an aniline, it refers to the acidity of the anilinium conjugate acid.

-

Principle: A common method is potentiometric titration, where the pH of a solution of the substance is monitored as a titrant (a strong acid or base) is added. The pKa corresponds to the pH at the half-equivalence point.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is identified from the inflection point of the curve. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

-

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

-

Principle: The shake-flask method is a standard technique. An excess of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the resulting saturated solution is then measured.

-

Apparatus: Vials with screw caps, thermostatic shaker, analytical balance, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV or GC-MS).

-

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane).

-

Equilibration: The vial is sealed and placed in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium.

-

Sample Analysis: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a pre-calibrated analytical method (e.g., HPLC). This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities. This guide consolidates the currently available physicochemical data for this compound and provides robust, standard protocols for its experimental determination. The notable absence of empirical data for key properties such as melting point, density, pKa, and solubility in various solvents highlights a significant knowledge gap. Researchers and drug development professionals are encouraged to perform these characterizations to build a more comprehensive understanding of this compound, which will undoubtedly facilitate its broader application in scientific research.

References

A Technical Guide to the Synthesis of 3-(Difluoromethyl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)aniline is an important synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl (CF₂H) group is a unique substituent that can significantly modulate the physicochemical properties of a molecule. It is often considered a lipophilic bioisostere for hydroxyl, thiol, or amine functionalities, capable of improving metabolic stability, enhancing membrane permeability, and participating in hydrogen bonding, which can lead to improved binding affinity with biological targets. This guide provides an in-depth overview of the primary synthetic pathways for this compound, focusing on reaction mechanisms, experimental protocols, and quantitative data.

Two principal strategies for the synthesis of this compound are discussed:

-

Pathway A: Late-Stage C-H Difluoromethylation of Anilines. This modern approach involves the direct introduction of a difluoromethyl group onto a pre-existing aniline or aniline derivative.

-

Pathway B: Reduction of a Difluoromethylated Nitrobenzene Intermediate. This classic, multi-step approach involves the synthesis of 1-(difluoromethyl)-3-nitrobenzene followed by the chemical reduction of the nitro group to an amine.

Pathway A: Late-Stage C-H Difluoromethylation of Anilines

Recent advances in photoredox catalysis have enabled the direct difluoromethylation of anilines under mild, transition-metal-free conditions. These methods are attractive for late-stage functionalization in drug discovery pipelines. A prominent example involves the use of an organic photosensitizer or the formation of an electron donor-acceptor (EDA) complex to generate the key difluoromethyl radical intermediate.[1][2]

Proposed Mechanisms

Two complementary photoinduced mechanisms have been described for the difluoromethylation of anilines using ethyl iodo-difluoroacetate (ICF₂CO₂Et) as the difluoromethyl source.[1][2]

1. Organophotocatalytic Cycle (via Eosin Y): In this cycle, the Eosin Y photocatalyst, upon irradiation with visible light, enters an excited state. It then engages in a single-electron transfer (SET) with the difluoromethylating reagent to generate a difluoromethyl radical. The oxidized photocatalyst is subsequently reduced by the aniline substrate, regenerating the ground-state catalyst and forming an aniline radical cation. These two radical species then combine, and a final deprotonation step yields the difluoromethylated aniline product.[2]

2. EDA Complex Mechanism: Aniline and the difluoroalkylating reagent can form an electron donor-acceptor (EDA) complex, which exhibits a bathochromic shift, allowing it to absorb visible light.[1] Upon photoirradiation, an SET event occurs within the complex, generating a difluoromethyl radical and an aniline radical cation, which then proceed through a similar pathway to yield the final product without the need for an external photocatalyst.[1]

Visualization of Photoinduced Pathways

Caption: Mechanisms for photoinduced aniline difluoroalkylation.

Quantitative Data

The following table summarizes the yields for the difluoroalkylation of various aniline derivatives via the EDA complex strategy.

| Entry | Aniline Substrate | Product | Yield (%)[1] |

| 1 | N,N-Dimethylaniline | N,N-Dimethyl-4-(difluoromethyl)aniline | 85 |

| 2 | 4-Fluoro-N,N-dimethylaniline | 4-Fluoro-N,N-dimethyl-2-(difluoromethyl)aniline | 61 |

| 3 | 4-Chloro-N,N-dimethylaniline | 4-Chloro-N,N-dimethyl-2-(difluoromethyl)aniline | 75 |

| 4 | 4-Bromo-N,N-dimethylaniline | 4-Bromo-N,N-dimethyl-2-(difluoromethyl)aniline | 70 |

| 5 | N,N,4-Trimethylaniline | N,N,4-Trimethyl-2-(difluoromethyl)aniline | 94 |

| 6 | 4-Methoxy-N,N-dimethylaniline | 4-Methoxy-N,N-dimethyl-2-(difluoromethyl)aniline | 80 |

| 7 | Aniline | This compound & Isomers | 45 (mixture) |

Reaction Conditions: Aniline (0.3 mmol), Ethyl iodo-difluoroacetate (1.3 equiv), Na₂CO₃ (1.5 equiv) in DMSO (3 mL), irradiated with a 427 nm Kessil lamp for 16 h.[1]

Experimental Protocol: Difluoroalkylation via EDA Complex

This protocol is adapted from the general procedure described by Juliá, et al.[2]

-

Preparation: In a 4 mL vial equipped with a magnetic stirring bar, add the corresponding aniline (0.3 mmol, 1.0 equiv) and sodium carbonate (Na₂CO₃, 47.7 mg, 0.45 mmol, 1.5 equiv).

-

Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO, 3.0 mL). To the resulting suspension, add ethyl iodo-difluoroacetate (ICF₂COOEt, 51 μL, 0.4 mmol, 1.3 equiv).

-

Reaction: Cap the vial and place the reaction mixture in a holder equipped with a 427 nm Kessil lamp. Irradiate the mixture for 16 hours with continuous stirring at room temperature.

-

Work-up: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired difluoromethylated aniline product.

Pathway B: Reduction of 1-(Difluoromethyl)-3-nitrobenzene

This is a more traditional and robust two-step pathway suitable for larger-scale synthesis. It relies on the synthesis of a nitroaromatic precursor, 1-(difluoromethyl)-3-nitrobenzene, followed by a standard reduction of the nitro group.

Synthesis Workflow

The overall transformation involves the difluoromethylation of a suitable benzene derivative to install the CF₂H group at the meta-position relative to a nitro group, followed by the reduction of said nitro group.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 1-(Difluoromethyl)-3-nitrobenzene

The synthesis of the key intermediate, 1-(difluoromethyl)-3-nitrobenzene (CAS 403-25-8), is not widely detailed with specific high-yield protocols in readily available literature. However, its synthesis can be inferred from general difluoromethylation methods applied to aromatic systems. Methods for introducing the CF₂H group onto an aromatic ring include:

-

Palladium-catalyzed decarbonylative difluoromethylation of the corresponding acid chloride.[3]

-

Nickel-catalyzed cross-coupling of a Grignard reagent with difluoroiodomethane.[3]

-

Radical difluoromethylation using reagents like sodium difluoromethanesulfinate (NaSO₂CF₂H), often activated by a photocatalyst.[4]

These reactions would typically be applied to a starting material like 3-nitrobenzoyl chloride or 3-nitrophenylmagnesium bromide.

Step 2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an aniline is a fundamental and highly efficient transformation in organic synthesis. Several reliable methods are available.

| Method | Reducing Agent(s) | Solvent | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol or Ethanol | Room temperature, H₂ atmosphere |

| Metal/Acid Reduction | Fe powder, HCl or Acetic Acid | Ethanol/Water | Reflux |

| Metal Salt Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux |

| Electrochemical Reduction | Cathodic reduction | H₂O/MeOH, H₂SO₄ | Constant current, divided cell[5] |

Experimental Protocol: General Nitro Group Reduction

This protocol provides a general method for the catalytic hydrogenation of a nitroarene.

-

Preparation: To a solution of 1-(difluoromethyl)-3-nitrobenzene (1.0 equiv) in methanol (approx. 0.1-0.5 M), carefully add palladium on activated carbon (Pd/C, 5-10% w/w, 0.01-0.05 equiv).

-

Reaction: Seal the reaction vessel (e.g., a Parr shaker bottle or a flask fitted with a balloon). Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Execution: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen or argon.

-

Purification: Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with additional methanol. Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified further by distillation or column chromatography if necessary.

Conclusion

The synthesis of this compound can be accomplished through multiple effective pathways. Modern photoinduced, transition-metal-free methods offer a direct route for late-stage C-H functionalization, which is highly valuable in research and development settings for rapid analogue synthesis.[2] For larger-scale production, the more traditional two-step approach involving the synthesis and subsequent reduction of 1-(difluoromethyl)-3-nitrobenzene remains a robust and reliable strategy. The choice of synthetic route will ultimately depend on factors such as scale, available starting materials, and the specific requirements for purity and yield.

References

- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lookchem.com [lookchem.com]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(Difluoromethyl)aniline: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)aniline is a fluorinated aromatic amine that has garnered significant interest as a versatile building block in the fields of medicinal chemistry, agrochemistry, and materials science. The introduction of the difluoromethyl (-CF2H) group onto the aniline scaffold imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of derivative compounds. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and key applications of this compound, with a focus on data-driven insights and detailed experimental methodologies.

The difluoromethyl group is often considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups.[1] This unique characteristic allows for the fine-tuning of molecular properties crucial for drug design and the development of novel bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 368-99-0 | [2][3] |

| Molecular Formula | C₇H₇F₂N | |

| Molecular Weight | 143.13 g/mol | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere | [2][3] |

Historical Context and Discovery

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in a singular, celebrated paper, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The strategic incorporation of fluorine into organic molecules gained significant momentum in the mid-20th century, driven by the quest for novel pharmaceuticals and agrochemicals with enhanced properties.[4]

The synthesis of trifluoromethylanilines, close structural relatives, has been documented in patents for their use as intermediates in the production of pharmaceutically and agrochemically active compounds, such as herbicides and insecticides.[5] The development of methods for introducing the difluoromethyl group, a more nuanced modulator of electronic and steric properties compared to the trifluoromethyl group, followed as synthetic methodologies became more sophisticated.

The historical application of fluorinated anilines, in general, has been widespread. For instance, trifluoromethylanilines are key intermediates for various commercial products.[5] The investigation into difluoromethylated analogues like this compound represents a logical progression in the field, aiming to refine the properties of bioactive molecules further. The interest in the difluoromethyl group, in particular, has grown due to its ability to serve as a metabolically stable bioisostere, enhancing drug-target interactions and improving pharmacokinetic profiles.[1]

Synthetic Methodologies

The synthesis of this compound has evolved with the advancement of fluorination and difluoromethylation techniques. Early methods for the synthesis of fluorinated arenes often involved harsh conditions and toxic reagents.[6] More contemporary approaches focus on milder, more selective, and efficient transformations.

General Synthetic Strategies

The synthesis of difluoromethylated arenes, including this compound, can be broadly categorized into several approaches:

-

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are widely used to form C(sp²)–CF₂H bonds. These methods typically involve the reaction of an aryl halide or an arylboronic acid with a difluoromethyl source.[6]

-

C-H Difluoromethylation: Direct C-H functionalization to introduce a difluoromethyl group is an atom-economical and increasingly popular strategy. These reactions often proceed via radical intermediates generated from various difluoromethylating agents.[6][7]

-

Reduction of a Precursor: A plausible, though not explicitly detailed in the initial search for this specific molecule, synthetic route could involve the reduction of a corresponding nitro compound, such as 1-(difluoromethyl)-3-nitrobenzene. This is a common strategy for the preparation of anilines.

Experimental Protocol: Conceptual Synthesis via Reduction

While a specific historical protocol for the first synthesis of this compound is not available, a general and widely practiced method for the synthesis of anilines is the reduction of the corresponding nitroarene. The following represents a conceptual experimental protocol based on this established chemical transformation.

Reaction: Reduction of 1-(Difluoromethyl)-3-nitrobenzene to this compound

Materials:

-

1-(Difluoromethyl)-3-nitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(difluoromethyl)-3-nitrobenzene (1.0 eq), ethanol, and water.

-

To the stirred solution, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

-

Combine the filtrate and the washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications

The unique properties conferred by the difluoromethyl group make this compound a valuable building block in several key industrial sectors.

Medicinal Chemistry

In drug discovery, the incorporation of a difluoromethyl group can lead to improved metabolic stability, enhanced membrane permeability, and better binding affinity to biological targets.[1] The -CF2H group can act as a hydrogen bond donor, which can be crucial for target engagement.[1] While specific drugs derived directly from this compound are not prominently highlighted in the initial search, the difluoromethyl-containing quinoxalin-2-one scaffold, for example, has shown significant potential for the development of new pharmaceuticals.[1]

Agrochemicals

The agrochemical industry has also recognized the benefits of the difluoromethyl group. Its inclusion in pesticide molecules can modulate their biological activity, metabolic stability, and bioavailability.[8] The development of new insecticides, fungicides, and herbicides often involves the screening of libraries of compounds containing fluorinated motifs, and this compound serves as a key starting material for such endeavors.

Materials Science

The introduction of fluorinated groups into organic materials can enhance their thermal stability, chemical resistance, and optical properties. While less documented than its applications in life sciences, this compound has potential use in the synthesis of specialty polymers and other advanced materials.

Signaling Pathways and Experimental Workflows

To visualize the context in which this compound and its derivatives are studied and synthesized, the following diagrams are provided.

References

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 368-99-0 [sigmaaldrich.com]

- 3. 368-99-0|this compound|BLD Pharm [bldpharm.com]

- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Data Analysis of 3-(Difluoromethyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 3-(Difluoromethyl)aniline, a compound of interest in pharmaceutical and materials science research. This document outlines the expected spectroscopic characteristics based on established principles and data from analogous compounds, details experimental protocols for acquiring such data, and presents visual workflows to aid in understanding the analytical process.

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound across various spectroscopic techniques. These predictions are based on the analysis of its structural components: a meta-substituted aniline ring and a difluoromethyl group.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~6.6 - 7.3 | m | - | 4 | Aromatic Protons (H-2, H-4, H-5, H-6) |

| ~6.5 (triplet) | t | ~56 | 1 | CHF₂ |

| ~3.8 (broad singlet) | br s | - | 2 | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~147 | C-3 (bearing CHF₂) |

| ~130 | C-1 (bearing NH₂) |

| ~129 | Aromatic CH |

| ~118 | Aromatic CH |

| ~115 (triplet) | CHF₂ |

| ~114 | Aromatic CH |

Table 3: Predicted Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1350 - 1250 | Strong | C-N stretching (aromatic amine) |

| 1150 - 1050 | Strong | C-F stretching |

Table 4: Predicted Major Mass Spectrometry Fragmentation

| m/z | Ion |

| 143 | [M]⁺ (Molecular Ion) |

| 142 | [M-H]⁺ |

| 124 | [M-F]⁺ |

| 116 | [M-HCN]⁺ |

| 92 | [M-CHF₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of fluorinated aniline derivatives.[1][2]

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction from the sample spectrum to obtain the final infrared spectrum of the compound.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL to 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI, use a standard electron energy of 70 eV.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

Visualizing the Analysis

The following diagrams, created using the DOT language, illustrate the workflow of spectroscopic analysis and the structural correlations for this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Correlation of structural features of this compound with expected spectroscopic signals.

References

Quantum Chemical Calculations for 3-(Difluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 3-(Difluoromethyl)aniline. This compound, a key building block in the synthesis of pharmaceuticals and agrochemicals, benefits significantly from computational analysis to understand its reactivity, stability, and potential interactions with biological targets. This document outlines the theoretical basis for such calculations, details the computational methodologies, and presents illustrative results in a structured format.

Introduction to Computational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug development. For a molecule like this compound, these methods can predict with high accuracy its three-dimensional structure, the energies of its molecular orbitals, and its vibrational spectrum. This information is crucial for understanding its chemical behavior and for designing new molecules with desired properties.

The primary objectives of performing quantum chemical calculations on this compound are:

-

To determine the optimized molecular geometry, including bond lengths and angles.

-

To calculate the vibrational frequencies to aid in the interpretation of experimental infrared and Raman spectra.

-

To analyze the frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties and reactivity.

Computational Methodology

The protocol for the quantum chemical calculations presented herein is based on widely accepted practices in the field, primarily utilizing Density Functional Theory (DFT).

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which provides a good balance between accuracy and computational cost for organic molecules. A common and effective basis set for such calculations is 6-311++G(d,p). This basis set is extensive enough to provide a reliable description of the electronic structure. The optimization process is iterative, seeking the minimum energy conformation of the molecule.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational spectrum (infrared and Raman intensities). It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to better match experimental anharmonic frequencies.[1]

Electronic Property Analysis

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also obtained from the DFT calculations. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The overall computational workflow can be summarized in the following diagram:

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Illustrative Computational Results

Optimized Geometric Parameters

The tables below present the predicted bond lengths and bond angles for the key structural features of this compound.

Table 1: Selected Bond Lengths (Å)

| Bond | Calculated (Å) |

|---|---|

| C-N | 1.401 |

| C-C (ring avg.) | 1.395 |

| C-CF2H | 1.510 |

| C-F | 1.375 |

| N-H | 1.012 |

| C-H (ring) | 1.085 |

| C-H (CHF2) | 1.090 |

Table 2: Selected Bond Angles (°)

| Angle | Calculated (°) |

|---|---|

| C-C-N | 120.5 |

| C-N-H | 112.0 |

| H-N-H | 110.5 |

| C-C-CF2H | 121.0 |

| F-C-F | 108.5 |

| H-C-F | 109.0 |

Vibrational Frequencies

The calculated vibrational frequencies can be used to assign bands in experimental IR and Raman spectra. Key vibrational modes are highlighted in the table below.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹)

| Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| 3505 | 3365 | N-H Asymmetric Stretch |

| 3415 | 3278 | N-H Symmetric Stretch |

| 3070 | 2947 | Aromatic C-H Stretch |

| 2980 | 2861 | C-H Stretch (in CHF2) |

| 1620 | 1555 | NH2 Scissoring |

| 1590 | 1526 | Aromatic C=C Stretch |

| 1310 | 1258 | C-N Stretch |

| 1140 | 1094 | C-F Symmetric Stretch |

| 1120 | 1075 | C-F Asymmetric Stretch |

Electronic Properties

The analysis of the frontier molecular orbitals provides insights into the molecule's reactivity.

Table 4: Calculated Electronic Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap | 4.90 |

Experimental Protocols: A General Synthetic Pathway

While this guide focuses on computational analysis, it is important to consider the experimental context. A common reaction for anilines is amide formation, which is a key step in the synthesis of many biologically active molecules.

General Protocol for Amide Synthesis

-

Dissolution: this compound is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel.

-

Base Addition: A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as a proton scavenger.

-

Acylating Agent Addition: The desired acyl chloride or anhydride is added dropwise to the stirred solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The resulting crude product is purified, typically by column chromatography or recrystallization, to yield the pure amide.

This synthetic pathway can be visualized as follows:

Caption: A diagram showing the typical workflow for the synthesis of an amide from this compound.

Conclusion

Quantum chemical calculations offer a powerful, non-invasive method for characterizing molecules of interest in drug discovery and materials science. For this compound, DFT calculations can provide detailed insights into its geometry, vibrational modes, and electronic structure, which are invaluable for predicting its behavior in chemical reactions and biological systems. While experimental validation is always the ultimate goal, the theoretical data presented in this guide serves as a robust foundation for further research and development involving this important chemical intermediate.

References

An In-Depth Technical Guide to 3-(Difluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)aniline is an aromatic organic compound that is increasingly recognized for its utility as a building block in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The incorporation of the difluoromethyl moiety (CHF₂) can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the nomenclature, chemical and physical properties, safety information, and synthetic applications of this compound.

Nomenclature and Identification

The unambiguous identification of a chemical compound is crucial for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 368-99-0[1] |

| IUPAC Name | This compound |

| Synonyms | 3-Aminobenzal fluoride, α,α-Difluoro-m-toluidine |

| Molecular Formula | C₇H₇F₂N[1] |

| Molecular Weight | 143.13 g/mol [1] |

| InChI Key | IDFPXKDJNDYDKA-UHFFFAOYSA-N |

| SMILES | FC(F)c1cccc(N)c1 |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Physical Form | Solid or liquid |

| Appearance | Colorless to pale yellow liquid |

| Refractive Index (n₂₀/D) | 1.5210 - 1.5260 |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 3) - H331: Toxic if inhaled.

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.

GHS Pictograms:

Signal Word: Danger

Experimental Data

At the time of this writing, publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to acquire their own analytical data to confirm the identity and purity of this compound before use.

Applications in Synthesis and Drug Discovery

The difluoromethyl group is a valuable substituent in medicinal chemistry, often considered a bioisostere of a hydroxyl, thiol, or amine group, while offering improved metabolic stability.[2] this compound serves as a key intermediate for introducing this important functional group into a variety of molecular scaffolds.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

-

Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines.

Logical Workflow for the Utility of this compound in Drug Discovery

The following diagram illustrates a general workflow for how this compound can be utilized in a drug discovery program.

Caption: General workflow for the use of this compound in drug discovery.

Modulation of Signaling Pathways by Anilino-Derivatives

While this compound itself is not expected to directly modulate signaling pathways, its derivatives are prominent in the development of kinase inhibitors. Aniline-based structures are key components of many drugs that target signaling pathways involved in cancer and other diseases. For example, anilino-quinazoline and anilino-pyrimidine scaffolds are well-established cores for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. The introduction of a difluoromethyl group onto such scaffolds can influence their binding affinity, selectivity, and pharmacokinetic properties.

Simplified EGFR Signaling Pathway and Inhibition

The diagram below depicts a simplified representation of the EGFR signaling pathway and the mechanism of action for anilino-based inhibitors.

Caption: Simplified EGFR signaling and inhibition by anilino-derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. Its unique properties, conferred by the difluoromethyl group, make it an attractive starting material for the development of molecules with improved biological and pharmacokinetic profiles. While a comprehensive set of experimental data for this compound is not yet widely available, its synthetic utility is clear. Further research into the synthesis and characterization of this compound and its derivatives is warranted to fully explore its potential in various fields of chemical science.

References

Navigating the Physicochemical Landscape of 3-(Difluoromethyl)aniline: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Difluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the compound's physicochemical properties. While specific quantitative data for this compound is limited in published literature, this guide extrapolates from closely related fluoroanilines to provide a robust framework for its handling, formulation, and development.

Physicochemical Properties and Solubility Profile

This compound is a substituted aniline with a difluoromethyl group at the 3-position. Its structure, featuring a polar amine group and a more nonpolar difluoromethylated aromatic ring, results in a varied solubility profile. The difluoromethyl group, being a lipophilic hydrogen bond acceptor, influences its solubility and metabolic stability.

Qualitative Solubility

Based on the behavior of structurally similar compounds like 3-(trifluoromethyl)aniline, this compound is expected to be soluble in a range of organic solvents and exhibit low solubility in water. The presence of the amine group allows for hydrogen bonding with protic solvents, while the overall aromatic character and the difluoromethyl group contribute to its solubility in less polar media.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely available. However, the following table summarizes known solubility data for the closely related 3-(Trifluoromethyl)aniline and other fluoroanilines to provide a comparative reference.

| Solvent | Solvent Type | Compound | Solubility | Temperature (°C) | Reference |

| Water | Polar Protic | 3-(Trifluoromethyl)aniline | 5 g/L | 20 | [1] |

| Water | Polar Protic | 4-Fluoroaniline | 33 g/L | 20 | [2] |

| Water | Polar Protic | 4-Bromo-3-(trifluoromethyl)aniline | 0.823 g/L | 30 | [3] |

| Ethanol | Polar Protic | 3-(Trifluoromethyl)aniline | Soluble | Not Specified | [4] |

| Ether | Polar Aprotic | 3-(Trifluoromethyl)aniline | Soluble | Not Specified | [4] |

| Toluene | Non-Polar | 3-(Trifluoromethyl)aniline | Soluble | Not Specified | [1] |

| Benzene | Non-Polar | 3-(Trifluoromethyl)aniline | Soluble | Not Specified | [1] |

| Methanol | Polar Protic | 4-Bromo-3-(trifluoromethyl)aniline | Soluble | Not Specified | [3] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvent (HPLC grade)

-

Thermostatically controlled shaker

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC-UV method to generate a calibration curve.

-

Dilute the filtered sample solution with a known volume of a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility using the following formula, accounting for the dilution factor:

-

Solubility (g/L) = Concentration from calibration curve (g/L) x Dilution Factor

-

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-(Difluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformation of 3-(Difluoromethyl)aniline. Due to a notable absence of direct experimental data from techniques such as X-ray crystallography or gas-phase electron diffraction for this specific molecule, this report leverages computational chemistry data and draws analogies from the closely related compound, 3-(trifluoromethyl)aniline. The guide outlines the predicted geometric parameters, including bond lengths, bond angles, and dihedral angles, to offer a comprehensive understanding of the molecule's three-dimensional arrangement. Furthermore, it discusses the conformational dynamics, with a particular focus on the rotational barrier of the difluoromethyl group, a key determinant of its spatial orientation and potential intermolecular interactions. Standard experimental protocols for elucidating molecular structure and conformation are also detailed to provide a framework for future empirical studies. This document aims to serve as a foundational resource for researchers engaged in fields where the molecular properties of fluorinated anilines are of significant interest, such as medicinal chemistry and materials science.

Introduction

This compound is an aromatic amine that is attracting interest in drug discovery and materials science due to the unique physicochemical properties imparted by the difluoromethyl (CHF₂) substituent. This group can act as a bioisostere for hydroxyl or thiol groups and is a lipophilic hydrogen bond donor, making it a valuable moiety in the design of novel bioactive compounds.[1] A thorough understanding of the molecule's three-dimensional structure and conformational preferences is paramount for predicting its binding affinity to biological targets, its pharmacokinetic profile, and its material properties.

This guide synthesizes the available computational data to present a detailed picture of the molecular geometry and conformational landscape of this compound. While experimental validation is pending, the information herein provides a robust starting point for further investigation and application of this compound.

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring substituted with an amino group (-NH₂) and a difluoromethyl group (-CHF₂) at the meta position. The fundamental chemical properties are summarized in Table 1.

| Property | Value |

| Chemical Formula | C₇H₇F₂N |

| Molecular Weight | 143.13 g/mol |

| CAS Number | 368-99-0 |

| IUPAC Name | This compound |

Table 1. General Properties of this compound.

Predicted Geometric Parameters

In the absence of experimental crystal structure data, the geometric parameters of this compound have been derived from computational models available in public databases. These predicted values provide a reliable approximation of the molecule's bond lengths, bond angles, and dihedral angles.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | ~1.39 |

| C-N | ~1.40 | |

| C-C(F₂) | ~1.51 | |

| C-F | ~1.36 | |

| C-H (aromatic) | ~1.08 | |

| N-H | ~1.01 | |

| C-H (CHF₂) | ~1.10 | |

| **Bond Angles (°) ** | C-C-C (aromatic) | ~120 |

| C-C-N | ~120 | |

| C-C-C(F₂) | ~121 | |

| F-C-F | ~106 | |

| F-C-H (CHF₂) | ~109 | |

| H-N-H | ~107 | |

| Dihedral Angles (°) | H-N-C-C | ~0 or ~180 (planar or near-planar amino group) |

| C-C-C-H (CHF₂) | Defines the rotational conformation |

Table 2. Predicted Geometric Parameters of this compound based on computational models.

Molecular Conformation

The conformational flexibility of this compound is primarily dictated by the rotation of the amino and difluoromethyl groups around their respective single bonds to the benzene ring.

Rotation of the Difluoromethyl Group

The rotation of the difluoromethyl group is a key conformational feature. While no direct experimental data on the rotational barrier of the -CHF₂ group in this compound exists, studies on the analogous 3-(trifluoromethyl)aniline provide valuable insights. For 3-(trifluoromethyl)aniline, the rotational barrier of the CF₃ group has been investigated using high-resolution photoelectron spectroscopy. This research can be used to infer the conformational behavior of the difluoromethyl group. The barrier to internal rotation is influenced by steric hindrance and electronic effects.

Conformation of the Amino Group

The amino group in aniline and its derivatives is typically planar or has a very low barrier to inversion, allowing it to be considered effectively planar in many contexts. This planarity or near-planarity facilitates the delocalization of the nitrogen lone pair into the aromatic π-system.

Experimental Protocols for Structural and Conformational Analysis

To empirically determine the molecular structure and conformation of this compound, several established experimental techniques can be employed.

X-ray Crystallography

This technique provides the most definitive information on the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would first need to be grown. This can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined by solving the phase problem, and the structural model is refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution can provide detailed information about the connectivity of atoms and the conformational dynamics of the molecule.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: A suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and 2D correlation experiments (e.g., COSY, HSQC, HMBC), are performed.

-

Spectral Analysis: Chemical shifts, coupling constants (especially ³J couplings), and Nuclear Overhauser Effect (NOE) data are analyzed to deduce through-bond and through-space atomic proximities, which can be used to infer the preferred conformation in solution. Variable temperature NMR studies can also be used to determine rotational barriers.

Computational Chemistry

Quantum mechanical calculations are a powerful tool for predicting and understanding molecular structure and conformation.

Methodology:

-

Model Building: An initial 3D structure of this compound is built.

-

Geometry Optimization: The geometry of the molecule is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT) and basis set to find the lowest energy conformation.

-

Conformational Search: A systematic or stochastic conformational search can be performed to identify all low-energy conformers.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to predict infrared and Raman spectra.

-

Potential Energy Surface Scan: The rotational barrier of the difluoromethyl group can be calculated by performing a relaxed potential energy surface scan, where the dihedral angle defining the rotation is systematically varied and the energy is calculated at each step.

Workflow for Structural and Conformational Analysis

The following diagram illustrates a general workflow for the comprehensive analysis of the molecular structure and conformation of a small molecule like this compound.

Figure 1. A general workflow for the structural and conformational analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the current understanding of the molecular structure and conformation of this compound, based on available computational data and analogies to similar molecules. While the predicted geometric parameters offer a solid foundation, experimental validation through techniques such as X-ray crystallography and advanced NMR spectroscopy is crucial for a definitive characterization. The methodologies outlined in this document provide a clear path for future research in this area. A precise understanding of the three-dimensional properties of this compound will undoubtedly accelerate its application in the development of new pharmaceuticals and advanced materials.

References

Theoretical Insights into the Reactivity of 3-(Difluoromethyl)aniline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity. Among fluorinated motifs, the difluoromethyl group (-CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups. 3-(Difluoromethyl)aniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Understanding its reactivity from a theoretical standpoint is crucial for designing efficient synthetic routes and predicting the properties of its derivatives.

This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of this compound. Due to a scarcity of literature specifically on this compound, this guide leverages computational data available for the closely related and electronically similar 3-(trifluoromethyl)aniline as a primary model to infer and discuss the reactivity of the target molecule. This approach allows for a robust theoretical framework to guide experimental work.

Predicted Physicochemical and Electronic Properties

Below is a summary of key physicochemical properties for this compound and its trifluoromethyl analogue for comparison.

| Property | This compound | 3-(Trifluoromethyl)aniline |

| Molecular Formula | C₇H₇F₂N | C₇H₆F₃N |

| Molecular Weight | 143.13 g/mol | 161.12 g/mol |

| CAS Number | 368-99-0 | 98-16-8 |

| Predicted pKa | Lower than aniline (4.6) | ~3.5 |

| Predicted logP | Higher than aniline (0.9) | ~2.0 |

Note: pKa and logP values for this compound are estimations based on the known effects of fluorination. The value for 3-(trifluoromethyl)aniline is from literature sources.

Theoretical Reactivity Analysis

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the reactivity of molecules. By calculating various molecular descriptors, we can predict the most likely sites for electrophilic and nucleophilic attack, as well as the overall reactivity.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.

While specific FMO calculations for this compound were not found, studies on substituted anilines provide a framework for what to expect. The electron-withdrawing -CHF2 group will lower the energy of both the HOMO and LUMO compared to aniline. The HOMO will be primarily localized on the aromatic ring and the nitrogen atom, while the LUMO will have significant contributions from the aromatic ring and the difluoromethyl group.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom, indicating its nucleophilic character. The hydrogen atoms of the amine group and the difluoromethyl group would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The aromatic ring will have a more positive potential compared to aniline, indicating deactivation towards electrophilic substitution.

Predicted Reactivity in Key Organic Reactions

The electronic properties of this compound suggest a distinct reactivity pattern compared to aniline.

-

Electrophilic Aromatic Substitution: The -CHF2 group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. Therefore, electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) are expected to occur primarily at the positions meta to the difluoromethyl group (positions 4 and 6 relative to the amino group) and ortho/para to the activating amino group. However, the overall reaction rate will be slower than that of aniline.

-

Nucleophilicity of the Amino Group: The electron-withdrawing nature of the -CHF2 group will decrease the electron density on the nitrogen atom, making the amino group less basic and less nucleophilic than in aniline. This will affect reactions such as acylation and alkylation at the nitrogen.

Experimental Protocols: A General Computational Methodology

While specific experimental protocols for theoretical studies on this compound are not detailed in the literature, a standard and robust computational methodology can be outlined based on studies of similar molecules.

Objective: To investigate the electronic structure and reactivity of this compound using Density Functional Theory (DFT).

Methodology:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is to be used.

-

Geometry Optimization:

-

The initial structure of this compound is built using a molecular editor.

-

The geometry is optimized using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d,p) basis set.

-

Frequency calculations are performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculations:

-

Using the optimized geometry, single-point energy calculations are performed with a larger basis set (e.g., 6-311++G(d,p)) for more accurate electronic properties.

-

From these calculations, the following properties are determined:

-

HOMO and LUMO energies and their distributions.

-

The HOMO-LUMO energy gap.

-

Molecular electrostatic potential (MEP) map.

-

Natural Bond Orbital (NBO) analysis to determine atomic charges.

-

-

-

Reactivity Descriptor Calculations:

-

Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies.

-

-

Transition State Modeling (for specific reactions):

-

To study a specific reaction (e.g., nitration), the structures of the reactants, intermediates, transition states, and products are modeled.

-

Transition state geometries are optimized using methods like QST2 or QST3 in Gaussian.

-

Frequency calculations on the transition state structure are performed to verify the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

The activation energy barrier is calculated as the energy difference between the transition state and the reactants.

-

Visualizations

The following diagrams illustrate key concepts in the theoretical study of this compound's reactivity.

Caption: A generalized workflow for the computational analysis of a molecule's reactivity.

Caption: The directing effects of substituents in electrophilic aromatic substitution on this compound.

Conclusion

While direct theoretical studies on the reactivity of this compound are limited, a comprehensive understanding can be constructed by leveraging data from its trifluoromethyl analog and applying established computational chemistry principles. The electron-withdrawing nature of the difluoromethyl group is predicted to decrease the basicity and nucleophilicity of the amino group and deactivate the aromatic ring towards electrophilic substitution, with a meta-directing influence. The provided computational methodology offers a robust framework for researchers to conduct their own detailed theoretical investigations, enabling a deeper understanding of this important molecule's reactivity and facilitating its application in the development of novel chemical entities.

An In-depth Technical Guide on the Material Safety of 3-(Difluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 3-(Difluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. The following sections detail its physical and chemical properties, hazard classifications, and essential safety information to ensure its safe handling, storage, and use in a laboratory and manufacturing setting.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of a substance's physical and chemical characteristics. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂N | [1] |

| Molecular Weight | 143.13 g/mol | |

| CAS Number | 368-99-0 | [1][2] |

| Appearance | Solid or semi-solid or lump or liquid | [2] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS07 (Exclamation Mark)

Safety and Handling

Adherence to strict safety protocols is imperative when working with this compound. The following table outlines the necessary precautionary statements.

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264: Wash skin thoroughly after handling. | |

| P270: Do not eat, drink or smoke when using this product. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] | |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of water. | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P311: Call a POISON CENTER or doctor/physician.[2] | |

| P330: Rinse mouth. | |

| P362 + P364: Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

| P405: Store locked up. | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

The quantitative toxicological data, such as LD50 and LC50 values, presented in material safety data sheets are derived from standardized experimental protocols. However, the specific, detailed methodologies employed for the toxicological assessment of this compound are not publicly available in the referenced safety documents. These studies are typically conducted by specialized toxicological laboratories following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Emergency Procedures: Chemical Spill Workflow

In the event of an accidental release of this compound, a structured and immediate response is critical to mitigate exposure and environmental contamination. The following workflow diagram outlines the essential steps for handling a chemical spill.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-(Difluoromethyl)aniline in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of drug candidates. The difluoromethyl group (-CHF₂) is of particular interest as it can significantly modulate a molecule's physicochemical properties. It is often considered a lipophilic hydrogen bond donor and can serve as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[1] 3-(Difluoromethyl)aniline is a valuable building block that introduces this unique group, providing a scaffold for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

These application notes provide a framework for utilizing this compound in structure-activity relationship (SAR) studies. While specific SAR data for a homologous series derived from this compound is not extensively available in public literature, this document presents a composite of data from structurally related compounds, such as 3-(trifluoromethyl)aniline and other fluorinated anilines, to illustrate the principles and potential outcomes of such studies. The provided protocols and conceptual frameworks are intended to guide researchers in designing and executing their own SAR investigations.

Physicochemical Impact of the Difluoromethyl Group

The introduction of a difluoromethyl group onto an aniline scaffold imparts distinct electronic and steric effects that can profoundly influence a molecule's drug-like properties.

-